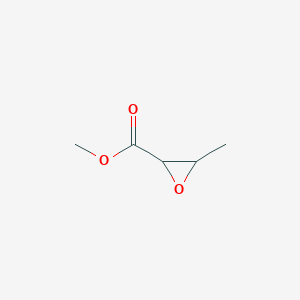

Methyl Epoxycrotonate

Description

Significance of α,β-Epoxy Esters as Synthetic Intermediates

α,β-Epoxy esters, also known as glycidic esters, are a highly valuable class of molecules in organic synthesis. Their importance stems from the presence of a strained three-membered epoxide ring adjacent to an ester functional group. This unique structural arrangement imparts significant reactivity, making them versatile building blocks for the construction of a wide array of more complex molecules. The inherent ring strain of the epoxide facilitates ring-opening reactions with a variety of nucleophiles, leading to the formation of β-hydroxy esters and other valuable derivatives.

These compounds are crucial intermediates in the synthesis of numerous biologically active natural products and pharmaceutical agents. For instance, chiral α,β-epoxy esters are key precursors in the synthesis of diltiazem, a potent calcium channel blocker, and the side chain of Taxol®, a widely used anticancer drug. nih.gov The ability to introduce two adjacent stereocenters in a controlled manner during the synthesis of α,β-epoxy esters further enhances their synthetic utility, allowing for the preparation of enantiomerically pure and diastereomerically enriched target molecules.

Historical Context of Epoxide Chemistry Relevant to Methyl Epoxycrotonate

The history of epoxide chemistry dates back to the early 19th century with the initial isolation of these unique cyclic ethers from natural sources. A pivotal moment in the synthetic history of epoxides was the discovery of the Darzens condensation by Auguste Georges Darzens in 1904. chemspider.comacs.org This reaction, which involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base, provides a direct route to α,β-epoxy esters. chemspider.comacs.org The Darzens reaction remains a fundamental and widely utilized method for the synthesis of these compounds. mdpi.com

Another significant advancement was the development of epoxidation reactions of alkenes. The Prilezhaev reaction, discovered in the early 20th century, initially used peracids for this transformation. nih.gov Over the years, significant progress has been made in developing more efficient and selective epoxidation methods, including the use of metal catalysts and organocatalysts. These advancements have enabled the synthesis of a broad range of epoxides, including α,β-epoxy esters like this compound, from their corresponding unsaturated precursors.

Overview of Research Trajectories for Epoxy Ester Compounds

Current research on epoxy ester compounds is focused on several key areas. A major trajectory is the development of new and more efficient catalytic methods for their asymmetric synthesis. The demand for enantiomerically pure pharmaceuticals has driven the exploration of novel chiral catalysts, including organocatalysts and metal complexes, to achieve high yields and enantioselectivities in epoxidation and Darzens-type reactions. rsc.orgresearchgate.net

Another significant area of research involves expanding the scope of nucleophilic ring-opening reactions of α,β-epoxy esters. evitachem.comevitachem.com Scientists are investigating the use of a wider range of nucleophiles and developing methodologies to control the regioselectivity and stereoselectivity of these transformations. This allows for the synthesis of a greater diversity of functionalized molecules from a common epoxy ester intermediate. Furthermore, there is growing interest in the application of α,β-epoxy esters in tandem reactions and cascade sequences, where multiple transformations occur in a single pot, leading to more efficient and atom-economical synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVPEDADFDGCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338212 | |

| Record name | Methyl 3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-48-5 | |

| Record name | Methyl 3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Epoxycrotonate and Analogous α,β Epoxy Esters

Regioselective Epoxidation Strategies for α,β-Unsaturated Esters

Regioselective epoxidation focuses on the specific conversion of the double bond in α,β-unsaturated esters to an epoxide ring, without reacting with other functional groups that may be present in the molecule.

Alkaline Peroxide Epoxidation (e.g., Hydrogen Peroxide)

The epoxidation of electron-deficient olefins, such as α,β-unsaturated esters, can be effectively achieved using alkaline hydrogen peroxide. google.comgla.ac.uk This method operates via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the unsaturated ester in a Michael-type addition. gla.ac.uk This process is generally understood to be a reversible addition followed by an intramolecular cyclization to form the epoxide and displace a hydroxide (B78521) ion.

Kinetic studies have shown that the reaction is first-order with respect to both the α,β-unsaturated ketone and the hydroperoxide anion, supporting the mechanism of a rate-determining nucleophilic attack. gla.ac.uk The stereoselectivity of this reaction can be influenced by the substitution pattern of the unsaturated ester. For instance, the epoxidation of the cis and trans isomers of 3-methyl-3-penten-2-one (B7765926) with alkaline hydrogen peroxide both yielded 3-methyl-trans-3,4-epoxy-2-pentanone, indicating the reaction is not stereospecific. researchgate.net

A study on the epoxidation of γ-chiral α,β-unsaturated esters demonstrated that the stereoselectivity is highly dependent on the substitution of the double bond. High syn-selectivity was observed for α-methyl-substituted enoates. acs.org The reversibility of the initial Michael addition was investigated, and it was concluded that for the studied systems, the reaction was irreversible. acs.org

| Substrate | Reagent | Conditions | Product | Yield | Diastereomeric Ratio (syn:anti) |

| (E)-ethyl 2-butenoate | Lithium tert-butylperoxide | --- | (E)-ethyl 2-butenoate oxide | --- | --- |

| γ-hydroxy-α,β-unsaturated ester (α-methyl substituted) | Lithium tert-butylperoxide/HMPA | --- | syn-α,β-epoxyester | High | >19:1 |

Peracid-Mediated Epoxidation (e.g., m-CPBA)

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for the epoxidation of alkenes. masterorganicchemistry.com The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the peroxy acid delivers an oxygen atom to the double bond. masterorganicchemistry.comsciforum.net This process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

While highly effective for electron-rich olefins, the epoxidation of electron-deficient α,β-unsaturated esters with peracids can be slower. sciforum.net However, methods have been developed to improve yields and reaction times. For example, using m-CPBA under microwave or ultrasound assistance has been shown to effectively epoxidize α,β-unsaturated esters, affording good to excellent yields (60-95%). sciforum.net The reaction of m-CPBA with α,β-unsaturated esters is selective for the double bond, even in the presence of other functional groups. researchgate.net

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Various α,β-unsaturated esters | m-CPBA | Microwave or Ultrasound | Corresponding glycidic esters | 60-95 |

| Methyl acrylate (B77674) | m-CPBA | Aprotic solvent (e.g., DCM, THF) | Methyl 2,3-epoxypropanoate | --- |

| (E)-ethyl 2-butenoate | m-CPBA | --- | (E)-ethyl 2,3-epoxybutanoate | 72-96 |

Hypochlorite-Based Epoxidation (e.g., NaOCl)

Sodium hypochlorite (B82951) (NaOCl), the active ingredient in commercial bleach, can also be employed for the epoxidation of α,β-unsaturated esters. This method provides an inexpensive and readily available oxidizing agent. wisc.edu For instance, methyl acrylate has been converted to its corresponding epoxide in a low yield of 13% using sodium hypochlorite and sodium bicarbonate. ucl.ac.uk While the yield was modest, the low cost of the reagents makes it suitable for large-scale reactions. ucl.ac.uk The use of a phase-transfer catalyst is not always necessary, and the reactions can often be run under mild conditions in air with a simple workup. wisc.edu

Enantioselective Epoxidation Approaches for Chiral α,β-Epoxy Esters

The synthesis of enantiomerically enriched α,β-epoxy esters is of great importance as these compounds are valuable chiral building blocks. Several catalytic asymmetric methods have been developed to achieve this goal.

Catalytic Asymmetric Epoxidation using Chiral Metal Complexes (e.g., Yttrium-Biphenyldiol Catalysts, Salen-Mn Catalysts)

Chiral metal complexes have emerged as powerful catalysts for the asymmetric epoxidation of α,β-unsaturated esters. Shibasaki and co-workers developed a catalytic system based on an yttrium-chiral biphenyldiol complex that efficiently epoxidizes a variety of α,β-unsaturated esters. nih.govorganic-chemistry.orgelsevierpure.com This method utilizes a conjugate addition of an oxidant and can achieve high yields (up to 97%) and excellent enantioselectivities (up to 99% ee). nih.govelsevierpure.com The catalyst loading can be as low as 0.5-2 mol%, demonstrating good catalyst turnover. nih.gov The system shows broad substrate scope, tolerating both β-aryl and β-alkyl substituents, including those with electron-donating, electron-withdrawing, and bulky groups, as well as heteroaromatic substrates. organic-chemistry.orgnih.gov For β-alkyl α,β-unsaturated esters, an yttrium-binol catalyst often provides the best enantioselectivities. nih.gov

Salen-manganese complexes, pioneered by Jacobsen and Katsuki, are also effective catalysts for asymmetric epoxidation. uni-koeln.deuchicago.edu While initially developed for unfunctionalized olefins, their application has been extended to α,β-unsaturated esters. In one reported instance, a chiral Salen-Mn(III) complex was used with sodium hypochlorite as the oxidant for the epoxidation of an α,β-unsaturated ester, resulting in moderate diastereoselectivity and high enantioselectivity (86% ee). uchicago.edu Lanthanide amides combined with chiral salen ligands have also been employed in the enantioselective epoxidation of α,β-unsaturated ketones, with the salen-La complex showing the highest efficiency and enantioselectivity. rsc.org

| Catalyst System | Substrate Type | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

| Yttrium-chiral biphenyldiol | β-aryl and β-alkyl α,β-unsaturated esters | --- | up to 97 | up to 99 |

| Yttrium-binol | β-alkyl α,β-unsaturated esters | --- | --- | up to 97 |

| Chiral Salen-Mn(III) | α,β-unsaturated ester | NaOCl | --- | 86 |

| Salen-La complex | α,β-unsaturated ketones | TBHP | 92-99 | 57-83 |

Asymmetric Darzens Reactions for α,β-Epoxy Ester Synthesis

The Darzens reaction offers a non-oxidative route to α,β-epoxy esters by condensing an aldehyde or ketone with an α-halo carbonyl compound in the presence of a base. mdpi.com This reaction forms a new carbon-carbon bond and the epoxide ring in a single step. mdpi.com Asymmetric variants of the Darzens reaction have been developed to produce chiral α,β-epoxy esters with high enantioselectivity.

A highly enantioselective Darzens-type epoxidation of diazoesters with glyoxal (B1671930) derivatives has been achieved using a chiral boron-Lewis acid catalyst. nih.govresearchgate.net This method facilitates the synthesis of trisubstituted α,β-epoxy esters in high yields (up to 99%) and with excellent enantio- and diastereoselectivity (up to >99% ee and >20:1 dr). nih.govresearchgate.net Another approach involves a catalytic asymmetric tandem Darzens/hemiaminalization reaction of glyoxals with α-bromo-β-esteramides, catalyzed by a chiral N,N'-dioxide/Yb(III) complex, to afford chiral α,β-epoxy-γ-lactams in good yields with excellent stereoselectivities. nih.govacs.org

| Reaction Type | Catalyst | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| Darzens-type epoxidation | Chiral boron-Lewis acid | Diazoesters and glyoxal derivatives | Trisubstituted α,β-epoxy esters | up to 99 | >99 | >20:1 |

| Tandem Darzens/hemiaminalization | Chiral N,N'-dioxide/Yb(III) complex | Glyoxals and α-bromo-β-esteramides | Chiral α,β-epoxy-γ-lactams | Moderate to good | Excellent | Excellent |

Organocatalytic Strategies for Enantiocontrol in Epoxidation

Asymmetric organocatalysis has become a powerful tool for producing chiral compounds like α,β-epoxy esters with high enantioselectivity. rsc.org Unlike metal-based catalysts, organocatalysts are typically less toxic and less sensitive to air and moisture.

A prominent strategy involves the epoxidation of α,β-unsaturated aldehydes, followed by oxidation to the corresponding ester. Chiral secondary amines, such as imidazolidinones developed by MacMillan and diarylprolinol silyl (B83357) ethers used by Jørgensen, are effective catalysts. mdpi.comorganic-chemistry.org These amines react with the unsaturated aldehyde to form a chiral iminium ion intermediate. The iminium ion then undergoes enantioselective epoxidation, often using hydrogen peroxide as the oxidant. mdpi.com For instance, the Nicolaou group utilized an enantioselective one-pot epoxidation/Wittig reaction catalyzed by a chiral secondary amine to construct a key chiral center in the total synthesis of (+)-hirsutellone B. mdpi.com

Direct organocatalytic epoxidation of α,β-unsaturated esters is more challenging but has been achieved. Researchers have developed one-pot procedures that combine organocatalytic epoxidation with subsequent oxidative esterification to yield chiral α,β-epoxy esters with excellent enantioselectivities (up to 99% ee) and good yields. rsc.orgresearchgate.net In one such method, an α,β-unsaturated aldehyde is first epoxidized using a chiral amine catalyst and hydrogen peroxide; the resulting epoxy aldehyde is then subjected to an oxidative esterification process in the same pot to furnish the desired methyl epoxy ester. rsc.org

Advanced Catalytic Systems in Epoxy Ester Synthesis

Beyond organocatalysis, several advanced catalytic systems have been developed to enhance the efficiency and selectivity of epoxy ester synthesis. These often involve metal-based catalysts that can be finely tuned for specific substrates and desired stereochemical outcomes.

Lewis Acid Catalysis in Epoxidation

Lewis acid catalysis is a cornerstone of modern organic synthesis, and its application in the epoxidation of α,β-unsaturated esters has yielded significant results. Chiral Lewis acid complexes can coordinate with the carbonyl group of the ester, activating the double bond towards nucleophilic attack by an oxidant and controlling the stereochemistry of the epoxidation.

Rare-earth metal complexes have emerged as particularly effective catalysts. For example, a catalytic system using an yttrium-chiral biphenyldiol complex facilitates the asymmetric epoxidation of various α,β-unsaturated esters with high yields (up to 97%) and excellent enantiomeric excess (up to 99% ee). organic-chemistry.orgorganic-chemistry.org Similarly, lanthanum-BINOL complexes, in conjunction with a phosphine (B1218219) oxide co-catalyst, have been successfully used for the epoxidation of α,β-unsaturated ketones, a methodology that shows promise for ester substrates as well. organic-chemistry.org These catalytic systems are noteworthy for their ability to function at room temperature and tolerate a wide range of functional groups. organic-chemistry.org

Researchers have also developed enantiodivergent systems where a switch in the Lewis acid (e.g., from boron to aluminum) with the same chiral ligand can lead to the formation of the opposite epoxide enantiomer, offering remarkable flexibility in asymmetric synthesis. chemrxiv.org

Phase-Transfer Catalysis for Epoxy Ester Formation

Phase-transfer catalysis (PTC) offers a practical and often environmentally friendly approach to synthesis by facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). nih.govnih.gov In the context of epoxidation, PTC is used to transfer an oxidant, typically from an aqueous phase, to the organic phase containing the α,β-unsaturated ester.

Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, are widely used to achieve asymmetric epoxidation. nih.govacs.org These catalysts form a chiral ion pair with the oxidant (e.g., hydroperoxide anion), which then delivers the oxygen atom to the substrate in a stereocontrolled manner. This method has been highly successful for α,β-unsaturated ketones, achieving excellent yields and enantioselectivities (>99% ee) with very low catalyst loadings (as low as 0.5 mol%). nih.govacs.org The principles are directly applicable to the synthesis of epoxy esters. The development of bifunctional catalysts that incorporate hydrogen-bonding motifs, such as amides, can further enhance the interaction with the substrate and improve selectivity. acs.org The operational simplicity, mild reaction conditions, and avoidance of heavy metals make PTC a highly attractive method for industrial applications. nih.gov

Green Chemistry Principles in Epoxy Ester Synthesis

The integration of green chemistry principles into the synthesis of methyl epoxycrotonate and related compounds is a critical goal, aiming to reduce environmental impact through the use of renewable resources and safer processes.

Utilization of Renewable Feedstocks and Bio-based Precursors

A key aspect of green synthesis is the use of renewable starting materials. Methyl crotonate, the direct precursor to this compound, can be produced from bio-based feedstocks. alibaba.comchemicalbook.com One promising route involves the microbial fermentation of renewable resources to produce poly(3-hydroxybutyrate) (PHB), a biodegradable polyester. researchgate.net This biopolymer can then be chemically converted into methyl crotonate, providing a sustainable alternative to petroleum-based production methods. researchgate.net This approach not only utilizes a renewable carbon source but also offers a method for valorizing bioplastics. researchgate.net

Environmentally Benign Reaction Conditions and Catalysts

The development of environmentally friendly reaction protocols is central to green epoxidation methodologies. A major focus has been the replacement of hazardous solvents and oxidants with safer alternatives.

Water is an ideal green solvent, and procedures have been developed for the epoxidation of α,β-unsaturated carbonyl compounds in aqueous media. rsc.orgresearchgate.net These reactions often use hydrogen peroxide as the oxidant, which is highly desirable as its only byproduct is water. researchgate.net The use of phase-transfer catalysts can be crucial in these aqueous systems to enable the reaction between the organic substrate and the water-soluble oxidant. mdpi.com

Reaction Mechanisms and Chemical Transformations of the Epoxy Ester Moiety

Nucleophilic Ring-Opening Reactions of Methyl Epoxycrotonate

The epoxide ring of this compound can be opened by a wide range of nucleophiles under either acidic or basic conditions. The reaction conditions dictate the mechanism and, consequently, the regio- and stereochemical outcome of the product.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. ucalgary.calibretexts.org This is followed by nucleophilic attack. The reaction proceeds through a mechanism that has significant SN1 character. ucalgary.calibretexts.orglibretexts.org The carbon-oxygen bond begins to break before the nucleophile attacks, leading to a buildup of positive charge on the more substituted carbon atom. libretexts.orgyoutube.com Consequently, the nucleophile preferentially attacks the more substituted carbon of the epoxide. ucalgary.castackexchange.com This is because the tertiary carbocation-like transition state is more stable. ucalgary.cayoutube.com

Even though the reaction has SN1-like characteristics, the attack of the nucleophile still occurs from the backside relative to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. ucalgary.ca This leads to the formation of trans products. libretexts.orgpressbooks.pub For example, the acid-catalyzed hydrolysis of an asymmetric epoxide yields a trans-1,2-diol. libretexts.orgpressbooks.pub

Key Features of Acid-Catalyzed Ring Opening:

Mechanism: SN1-like ucalgary.calibretexts.org

Regioselectivity: Nucleophilic attack at the more substituted carbon ucalgary.castackexchange.com

Stereochemistry: Inversion of configuration, leading to trans products ucalgary.calibretexts.org

In the presence of a strong nucleophile or base, the ring-opening of this compound occurs via a classic SN2 mechanism. jove.comkindai.ac.jpucalgary.ca The nucleophile directly attacks one of the carbons of the epoxide ring, causing the ring to open. jove.com Due to steric hindrance, the nucleophilic attack occurs at the less substituted carbon atom. pressbooks.pubjove.comucalgary.cakhanacademy.org

This backside attack leads to an inversion of the stereochemical configuration at the site of the reaction. jove.comucalgary.camasterorganicchemistry.com The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol product. ucalgary.camasterorganicchemistry.com

Key Features of Base-Catalyzed Ring Opening:

Mechanism: SN2 jove.comkindai.ac.jpucalgary.ca

Regioselectivity: Nucleophilic attack at the less substituted carbon jove.comucalgary.cayoutube.com

Stereochemistry: Inversion of configuration jove.comucalgary.camasterorganicchemistry.com

The electrophilic nature of the epoxide ring in this compound allows it to react with a wide array of nucleophiles.

Amines: Both aromatic and aliphatic amines can open the epoxide ring to form β-amino alcohols. researchgate.net These reactions can be catalyzed by Lewis acids such as YCl₃, which activates the epoxide ring towards nucleophilic attack. mdpi.com The reaction is highly regioselective, with the amine typically attacking the less hindered carbon. researchgate.net

Thiols: Thiols are effective nucleophiles for epoxide ring-opening, leading to the formation of β-hydroxy sulfides.

Metal Halides: Anhydrous hydrohalic acids (HX) can open epoxide rings to produce trans-halohydrins. libretexts.orglibretexts.org The regioselectivity depends on the substitution pattern of the epoxide. For primary/secondary epoxides, the halide attacks the less substituted carbon in an SN2-like manner. libretexts.orglibretexts.org For tertiary epoxides, the attack occurs at the more substituted carbon via an SN1-like mechanism. libretexts.orglibretexts.org Grignard reagents containing halides can also act as halide nucleophiles. nih.gov

Grignard Reagents: Grignard reagents are potent carbon nucleophiles that react with epoxides in an SN2 fashion. masterorganicchemistry.commasterorganicchemistry.com They attack the least sterically hindered carbon of the epoxide, forming a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction is a valuable method for creating primary alcohols with an extended carbon chain. libretexts.org The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to give the alcohol. libretexts.orgyoutube.comyoutube.com

Rearrangement Reactions of the Epoxy Ester Scaffold

Epoxides, particularly under acidic conditions, can undergo rearrangement reactions. masterorganicchemistry.com A common example is the pinacol (B44631) rearrangement, which involves the transformation of a 1,2-diol to a ketone, and can be initiated from an epoxy alcohol. libretexts.orgyoutube.com The reaction is catalyzed by acid, which protonates the epoxide, facilitating ring-opening to form a carbocation. youtube.com This is followed by the migration of a substituent (hydride or alkyl group) to the carbocation center. youtube.commsu.edu In some cases, epoxide intermediates have been proposed to explain the stereochemical outcomes of certain rearrangements like the pinacol rearrangement. stackexchange.com Lewis acids like SnCl₄ and TiCl₄ can also induce semi-pinacol rearrangements in 2,3-epoxy alcohols and their derivatives. psu.edu

Cycloaddition Reactions Involving the Epoxy Ester Ring System

The strained ring of epoxides allows them to participate in cycloaddition reactions, acting as a three-atom component.

Epoxides can undergo formal [3+2] cycloaddition reactions with various unsaturated partners, such as imines, to generate five-membered heterocyclic rings. nii.ac.jp The reaction of epoxides with imines, often catalyzed by Lewis acids or Brønsted bases, provides a direct route to 1,3-oxazolidine derivatives. nii.ac.jpnih.gov These reactions are powerful for building complex molecular architectures containing oxygen and nitrogen. nii.ac.jp The mechanism can involve the epoxide acting as a synthetic equivalent of a 1,3-dipole. nii.ac.jp The development of asymmetric versions of this reaction allows for the stereoselective synthesis of chiral 1,3-oxazolidines. nii.ac.jpnih.gov

Cycloaddition of Carbon Dioxide to Epoxides

The conversion of carbon dioxide (CO₂), a readily available and renewable C1 building block, into value-added chemicals is a cornerstone of green chemistry. nih.gov The cycloaddition of CO₂ to epoxides to form five-membered cyclic carbonates is a particularly notable example of this approach, as it is a 100% atom-economical reaction. nih.govrsc.org This transformation is thermodynamically favorable because the high ring strain of epoxides compensates for the thermodynamic stability of CO₂. nih.gov Cyclic carbonates are highly valuable compounds, widely used as green solvents, electrolytes in lithium-ion batteries, and as precursors for polymers. nih.govchim.it

The reaction mechanism generally involves two key steps: the activation of the epoxide and the nucleophilic attack that initiates ring-opening. encyclopedia.pub Activation can be achieved through a Lewis acid (LA), which coordinates to the epoxide's oxygen atom, or a hydrogen bond donor (HBD), which enhances the ring strain. encyclopedia.pubmdpi.com Following activation, a nucleophile (often a halide anion from the catalyst system) attacks one of the epoxide's carbon atoms, leading to the scission of a carbon-oxygen bond. encyclopedia.pub This process forms an oxyanion intermediate, which then attacks the electrophilic carbon of CO₂, leading to cyclization and the formation of the cyclic carbonate product. encyclopedia.pub

A wide array of catalytic systems have been developed to facilitate this transformation under various conditions. These include metal-based catalysts, such as those containing aluminum, zinc, or calcium, often paired with a co-catalyst like a quaternary ammonium (B1175870) salt. rsc.orgrsc.orgresearchgate.net Organocatalysts, including imidazolium (B1220033) or phosphonium (B103445) salts, are also highly effective. mdpi.comdoaj.org

Research into the cycloaddition of CO₂ with epoxidized fatty acid methyl esters, such as epoxidized methyl oleate—a structural analog to this compound—provides insight into relevant reaction parameters. nicl.it Studies using heterogeneous 4-pyrrolidinopyridine-based catalysts have demonstrated the influence of various factors on reaction efficiency. nicl.it For example, the choice of halide counter-anion in the catalyst is crucial, with bromide often showing superior performance over chloride and iodide. nicl.it Reaction conditions such as temperature, CO₂ pressure, and catalyst loading are optimized to maximize conversion and yield. nicl.itnih.gov

| Catalyst System | Temperature (°C) | CO₂ Pressure (bar) | Conversion (%) | Cyclic Carbonate Yield (%) |

|---|---|---|---|---|

| 4-pyrrolidinopyridine-based (Br⁻ anion) | 150 | 40 | 65 | 59 |

| 4-pyrrolidinopyridine-based (Cl⁻ anion) | 150 | 40 | - | Lower than Br⁻ |

| 4-pyrrolidinopyridine-based (I⁻ anion) | 150 | 40 | - | Lower than Br⁻ |

1,3-Dipolar Cycloaddition for Post-Functionalization

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic compounds from a 1,3-dipole and a dipolarophile. wikipedia.org This reaction class offers a strategic pathway for the post-functionalization of molecules containing epoxide moieties, enabling the construction of complex molecular architectures. nih.gov The reaction proceeds in a concerted fashion, allowing for high stereoselectivity and regioselectivity in the formation of new rings. wikipedia.org

In the context of an epoxy ester like this compound, the epoxide ring itself can serve as a precursor to a 1,3-dipole. Through thermal or photochemical induction, the epoxide ring can open to form a carbonyl ylide. This transient carbonyl ylide is a quintessential 1,3-dipole that can be trapped in situ by a suitable dipolarophile, such as an alkene or an alkyne. This transformation results in the formation of a five-membered oxygen-containing ring, effectively converting the original epoxide into a more complex polycyclic ether structure.

Alternatively, other functional groups within the molecule can participate in 1,3-dipolar cycloadditions. For instance, the carbon-carbon double bond in this compound can act as a dipolarophile. A widely used application of this strategy is the reaction with nitrile oxides (another class of 1,3-dipoles). wikipedia.org The cycloaddition between a nitrile oxide and the alkene moiety of this compound would yield an isoxazoline (B3343090) ring. wikipedia.orgyoutube.com This isoxazoline product can be further transformed; for example, reductive cleavage of the N-O bond yields a β-hydroxycarbonyl compound, demonstrating a masked aldol (B89426) reaction approach. wikipedia.org

Multi-Component Reactions and Cascade Transformations Involving Epoxide Scission and New Bond Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural elements from all starting materials. tcichemicals.comtcichemicals.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity from simple precursors. rsc.orgnih.gov Cascade transformations, similarly, involve a sequence of intramolecular reactions, often triggered by a single event, that proceed without the need to isolate intermediates.

The epoxy ester moiety is an excellent substrate for designing MCRs and cascade reactions due to its inherent reactivity. The process is typically initiated by the nucleophilic ring-opening of the epoxide (epoxide scission). youtube.com This initial bond-breaking event generates a reactive intermediate, which, instead of being quenched, is trapped by another reactant present in the mixture. This sets off a cascade of bond-forming events.

A representative example of a cascade transformation involving an epoxide is the three-component reaction between an epoxide, an amine, and carbon dioxide to synthesize valuable β-hydroxyurethanes. In this process, the amine first opens the epoxide ring to form a β-amino alcohol. The resulting secondary amine or alcohol can then react with CO₂ to form a carbamate (B1207046) or carbonate intermediate, which subsequently cyclizes or rearranges to yield the final product.

The development of novel MCRs often relies on a "rational substrate design approach," where molecules containing multiple, strategically placed functional groups are synthesized to undergo programmed cascade reactions. epfl.ch A molecule like this compound, which possesses an epoxide, an ester, and an alkene, is a prime candidate for such transformations, offering multiple reactive sites for complex, one-pot syntheses of novel chemical structures. epfl.ch

Methyl Epoxycrotonate As a Chiral Building Block in Complex Molecule Synthesis

Stereocontrolled Approaches to Chiral Intermediates from Epoxy Esters

The utility of chiral epoxy esters like methyl epoxycrotonate lies in the highly stereocontrolled manner in which the epoxide ring can be opened. This process allows for the creation of new stereogenic centers with a high degree of predictability. The regioselectivity and stereoselectivity of the ring-opening reaction are influenced by several factors, including the nature of the nucleophile, the catalyst employed, and the substitution pattern of the epoxy ester itself.

A common strategy involves the nucleophilic attack at one of the two electrophilic carbons of the epoxide. Depending on whether the reaction proceeds via an S\textsubscript{N}2-type mechanism, the nucleophile will attack from the backside, leading to an inversion of stereochemistry at the attacked carbon. The choice of nucleophile is crucial for the desired outcome. For instance, organocuprates are known to open epoxides with high regioselectivity at the less substituted carbon. In the context of epoxy esters, this allows for the formation of β-hydroxy-α-substituted esters.

Moreover, Lewis acids can be employed to activate the epoxide ring towards nucleophilic attack. This activation can also influence the regioselectivity of the ring-opening. For example, titanium and aluminum-based Lewis acids have been used to promote the regioselective opening of epoxides. In some cases, the ester functionality can act as an internal directing group, influencing the site of nucleophilic attack.

| Nucleophile/Reagent | Resulting Intermediate | Key Features |

| Organocuprates (R₂CuLi) | β-Hydroxy-α-substituted esters | High regioselectivity at the less substituted carbon. |

| Grignard Reagents (RMgX) | Can lead to a mixture of products | Reactivity can be modulated by additives. |

| Azides (e.g., NaN₃) | β-Azido-α-hydroxy esters | Precursors to amino alcohols. |

| Thiols (RSH) | β-Thio-α-hydroxy esters | Introduction of sulfur functionality. |

| Lewis Acids (e.g., Ti(OiPr)₄) | Modulated regioselectivity | Can enhance reactivity and control the site of attack. |

Applications in the Asymmetric Total Synthesis of Biologically Active Compounds

The stereochemically dense and functionally rich intermediates derived from chiral epoxy esters are ideal for the total synthesis of complex, biologically active natural products. These building blocks have been incorporated into the synthetic routes of various compounds, including macrolides, polyketides, and other molecules with therapeutic potential.

A notable example is the use of a chiral epoxy-lactone, a close structural relative of this compound, in the total synthesis of (+)-Epolactaene. nih.gov Epolactaene is a fungal metabolite known for its neuritogenic activity. The synthesis of this complex molecule relied on the stereocontrolled construction of a key intermediate derived from a chiral epoxy building block. nih.gov The epoxide's inherent stereochemistry was transferred to the final molecule, highlighting the efficiency of this approach in asymmetric synthesis.

The general strategy often involves the synthesis of a larger fragment of the target molecule containing the diol or amino alcohol motif generated from the epoxy ester. This fragment is then coupled with other parts of the molecule in the later stages of the synthesis. This convergent approach is often more efficient than a linear synthesis.

| Natural Product Target | Chiral Epoxy Ester Application | Reference |

| (+)-Epolactaene | Synthesis of a key γ-butyrolactone intermediate with controlled stereochemistry. | nih.gov |

| Macrolide Antibiotics | Formation of stereodefined fragments for macrolide ring construction. | nih.gov |

| Tetrahydrolipstatin | Asymmetric aldol (B89426) reactions to create precursors for chiral epoxy intermediates. | nih.gov |

Derivatization Strategies for Functional Materials and Biological Probes

The reactivity of the epoxide ring in this compound and related compounds also lends itself to derivatization for the development of functional materials and biological probes. The ability to introduce a wide range of functional groups through ring-opening reactions is a key advantage.

Functional Materials: Chiral epoxy esters can serve as monomers in ring-opening polymerization to create functional polymers. For instance, the polymerization of glycidyl (B131873) esters can lead to polyglycerols, which are hydrophilic and biocompatible polymers with potential applications in biomedicine. rsc.org The stereochemistry of the monomer can be retained in the polymer, leading to materials with specific chiral properties. Furthermore, the ester group provides a handle for further post-polymerization modification, allowing for the tuning of the material's properties. nih.gov The ring-opening copolymerization of epoxides with other monomers, such as anhydrides, can also yield functional polyesters with applications in areas like optoelectronics and drug delivery. nih.gov

Biological Probes: The epoxide moiety is an excellent electrophilic handle for covalent modification of biomolecules. Epoxy-functionalized surfaces have been developed for microarray applications, where they can react with amine groups on proteins or modified oligonucleotides for immobilization. researchgate.net This allows for the creation of high-density arrays for diagnostics and proteomics research. Similarly, small molecules containing a chiral epoxy ester could be designed as activity-based probes to covalently label the active site of specific enzymes, such as hydrolases or transferases. The ester functionality could be modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable detection and identification of the targeted enzyme.

| Derivatization Strategy | Application | Key Features |

| Ring-Opening Polymerization | Functional Polymers (e.g., polyglycerols) | Creates biocompatible and chiral materials. |

| Surface Functionalization | Microarrays for Diagnostics | Covalent immobilization of biomolecules via reaction with amines. researchgate.net |

| Covalent Enzyme Inhibition | Biological Probes / Drug Discovery | Irreversible binding to enzyme active sites. |

| Post-Polymerization Modification | Tunable Material Properties | The ester group allows for further chemical transformations. nih.gov |

Computational and Theoretical Investigations of Methyl Epoxycrotonate Reactivity

Quantum Chemical Studies on Epoxide Ring Strain and Reactivity

Quantum chemical studies are fundamental to understanding the reactivity of cyclic ethers like Methyl Epoxycrotonate. The inherent strain in the three-membered epoxide ring is a primary driver of its chemical behavior. Computational methods, such as ab initio and semi-empirical calculations, would be employed to quantify this ring strain.

A key parameter in these studies is the strain energy , which is the difference in energy between the actual cyclic molecule and a hypothetical strain-free reference compound. For an epoxy ester like this compound, this would involve calculating the heats of formation for the epoxide and a suitable acyclic analogue. The results of such a study would likely be presented in a table similar to the hypothetical one below.

Hypothetical Strain Energy Calculation for this compound

| Computational Method | Optimized Geometry | Calculated Heat of Formation (kcal/mol) | Strain Energy (kcal/mol) |

|---|---|---|---|

| B3LYP/6-31G* | C1 symmetry | -85.2 | 25.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

These calculations would provide a quantitative measure of the energetic driving force for reactions that lead to the opening of the epoxide ring.

Mechanistic Elucidation via Density Functional Theory (DFT) Calculations for Epoxy Ring-Opening Reactions

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions. For this compound, DFT calculations would be instrumental in modeling the pathways of its ring-opening reactions under various conditions (e.g., acidic, basic, or nucleophilic attack).

Researchers would use DFT to map the potential energy surface of the reaction, identifying key intermediates and transition states. This would allow for the determination of activation energies and reaction enthalpies, providing insight into the kinetics and thermodynamics of the ring-opening process. For instance, the regioselectivity of nucleophilic attack—whether it occurs at the C2 or C3 position of the oxirane ring—could be predicted by comparing the activation barriers for the two possible pathways.

Transition State Analysis and Reaction Pathway Prediction for Epoxy Ester Transformations

The identification and characterization of transition states are crucial for understanding reaction mechanisms and predicting reaction pathways. For transformations involving this compound, computational chemists would employ various algorithms to locate the transition state structures connecting reactants to products.

Once a transition state is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency, along with the geometric parameters of the transition state (e.g., bond lengths and angles of the partially formed and broken bonds), provides detailed information about the nature of the chemical transformation.

Hypothetical Transition State Parameters for Nucleophilic Ring-Opening of this compound

| Parameter | Value |

|---|---|

| Imaginary Frequency | -350 cm⁻¹ |

| C2-Nucleophile Distance | 2.1 Å |

| C2-O Bond Distance | 1.9 Å |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Models for Epoxide Reactivity

Structure-Activity Relationship (SAR) models are predictive tools that correlate the structural or physicochemical properties of compounds with their chemical reactivity or biological activity. For a series of related epoxides, a QSAR (Quantitative Structure-Activity Relationship) model could be developed to predict their reactivity towards a specific nucleophile.

The development of such a model for compounds including this compound would involve:

Data Set Assembly: Compiling a dataset of epoxides with experimentally determined reaction rates.

Descriptor Calculation: Calculating a variety of molecular descriptors for each epoxide, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and topological indices.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the observed reactivity.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While no specific SAR models for this compound were identified, such a study would be valuable for predicting the reactivity of novel epoxy esters without the need for extensive experimental testing.

Advanced Spectroscopic and Structural Elucidation Techniques for Epoxy Ester Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous mapping of the molecular framework.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are the cornerstones of structural elucidation. They reveal the number of chemically distinct protons and carbons and provide clues about their immediate electronic environment.

¹H NMR: In the ¹H NMR spectrum of methyl epoxycrotonate, distinct signals are expected for the methyl protons of the ester group, the methyl protons adjacent to the epoxide, and the two protons on the epoxide ring. The chemical shifts (δ) are influenced by the electronegativity of the nearby oxygen atoms. The protons on the epoxide ring would appear as a complex multiplet system due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing separate resonances for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found at a low field (high ppm value), while the carbons of the epoxide ring and the two methyl groups appear at higher fields. libretexts.orgwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ester Methyl (CH₃) | ¹H | ~3.7 | Singlet |

| Epoxide Ring CH | ¹H | ~3.0 - 3.5 | Multiplet |

| Epoxide Ring CH | ¹H | ~3.0 - 3.5 | Multiplet |

| Epoxide Methyl (CH₃) | ¹H | ~1.4 | Doublet |

| Carbonyl (C=O) | ¹³C | ~170 | - |

| Epoxide Ring C | ¹³C | ~50 - 60 | - |

| Epoxide Ring C | ¹³C | ~50 - 60 | - |

| Ester Methyl (CH₃) | ¹³C | ~52 | - |

| Epoxide Methyl (CH₃) | ¹³C | ~17 | - |

For more complex molecules or to confirm assignments in simpler ones, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a comprehensive map of the molecular structure. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, COSY would show correlations between the protons on the epoxide ring and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This technique would definitively link the proton signals of the methyl groups and epoxide ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu It is crucial for piecing together the molecular skeleton. For example, it would show a correlation between the ester methyl protons and the carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify nuclei that are close in space, regardless of whether they are connected through bonds. researchgate.net They are particularly useful for determining stereochemistry and conformational preferences.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govmagritek.com

In a DOSY experiment, a pulsed field gradient is used to encode the spatial position of molecules. polimi.it The subsequent signal attenuation is dependent on how far the molecules have moved (diffused) in a given time. ox.ac.ukwisc.edu For a pure sample of this compound, all ¹H NMR signals would exhibit the same diffusion coefficient, aligning horizontally in the 2D DOSY spectrum. This confirms that all signals belong to a single molecular entity. If impurities are present, their signals would align at different diffusion coefficients, allowing for the "virtual separation" of the components in the mixture. magritek.com This method is sometimes referred to as "NMR chromatography." magritek.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. orgchemboulder.com The C-O stretching vibrations of the ester and the characteristic ring vibrations of the epoxide group would also be prominent. researchgate.netnih.govspectroscopyonline.com The presence of the epoxide ring can be confirmed by its characteristic C-O-C stretching bands. researchgate.netspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are also visible in Raman spectra, non-polar bonds often produce stronger signals than in IR. The C-C bond of the epoxide ring and other non-polar parts of the molecule would be clearly observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Ester | C=O Stretch | 1750 - 1735 orgchemboulder.com | 1750 - 1735 |

| Ester | C-O Stretch | 1300 - 1000 orgchemboulder.com | Present, often weaker |

| Epoxide | C-O-C Asymmetric Stretch | 950 - 810 spectroscopyonline.com | Present |

| Epoxide | C-O-C Symmetric Stretch | 880 - 750 spectroscopyonline.com | Present, often stronger |

| Alkyl | C-H Stretch | 2950 - 2850 | 2950 - 2850 |

X-Ray Crystallography for Absolute Stereochemistry and Conformation of Epoxy Esters

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govresearchgate.net This technique requires a single, high-quality crystal of the compound.

For a chiral molecule like this compound, which has two stereocenters on the epoxide ring, X-ray diffraction can unambiguously determine the relative and absolute configuration (e.g., whether it is the (2R,3R), (2S,3S), (2R,3S), or (2S,3R) stereoisomer). The determination of absolute configuration is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. researchgate.netthieme-connect.de This effect, known as anomalous dispersion, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). researchgate.net While obtaining a suitable crystal of a low-molecular-weight liquid like this compound can be challenging, this technique remains the gold standard for absolute structure proof.

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., MALDI-ToF, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.ukwikipedia.org

Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) and Electrospray Ionization (ESI-MS) are particularly useful as they can ionize molecules with minimal fragmentation, allowing for the clear identification of the molecular ion. researchgate.netplos.orgnih.govtuwien.at For this compound (C₅H₈O₃), the molecular weight is 116.12 g/mol . The high-resolution mass spectrum would show a prominent peak for the molecular ion [M]+ or protonated molecule [M+H]+ at an m/z corresponding to this mass.

By increasing the energy in the mass spectrometer, the molecular ion can be induced to fragment. chemguide.co.ukwikipedia.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (MW = 116.12)

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 116 | [C₅H₈O₃]⁺ | (Molecular Ion) |

| 101 | [C₄H₅O₃]⁺ | CH₃ (Methyl radical) |

| 85 | [C₄H₅O₂]⁺ | OCH₃ (Methoxy radical) |

| 71 | [C₃H₃O₂]⁺ | CH₃CHO (Acetaldehyde) |

| 59 | [C₂H₃O₂]⁺ | C₃H₅ (Allyl radical) |

| 43 | [C₂H₃O]⁺ | C₃H₅O₂ |

X-ray Diffraction (XRD) for Structural Analysis of Polymeric and Composite Materials Incorporating Epoxy Esters

X-ray diffraction (XRD) is a pivotal non-destructive technique for probing the atomic and molecular structure of materials. In the realm of polymer science, XRD provides invaluable insights into the degree of crystallinity, phase composition, and orientation of polymer chains, which collectively govern the physical and mechanical properties of the material. intertek.comthermofisher.com For polymeric systems incorporating epoxy esters, such as those potentially derived from this compound, XRD is instrumental in characterizing both the neat polymer and its composite formulations.

Polymers synthesized from monomers like this compound can exhibit a range of microstructures, from completely amorphous to semi-crystalline. The arrangement of the polymer chains dictates the nature of the XRD pattern. Amorphous polymers, which lack long-range periodic order, produce a broad, diffuse halo in their XRD patterns. youtube.comyoutube.com This is characteristic of many cross-linked epoxy systems, where the disordered network structure prevents the formation of regular crystalline lattices. Conversely, semi-crystalline polymers show sharp diffraction peaks superimposed upon the amorphous halo. These peaks arise from the constructive interference of X-rays scattered by the ordered, crystalline domains (lamellae) within the polymer matrix. youtube.comicdd.com

The degree of crystallinity is a critical parameter that can be quantified from the XRD data by comparing the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks plus the amorphous halo). This quantitative analysis is crucial as the crystallinity significantly influences properties such as stiffness, tensile strength, and thermal stability. intertek.com

In the context of composite materials, where a polymeric matrix is reinforced with fillers, XRD serves a dual purpose. It not only characterizes the polymer matrix but also identifies the crystalline phases of the filler materials and assesses their dispersion and orientation. For instance, the incorporation of crystalline nanofillers into an amorphous epoxy ester matrix would result in an XRD pattern featuring the characteristic sharp peaks of the filler overlaid on the broad halo of the polymer. nih.govresearchgate.net

The position of the diffraction peaks is defined by Bragg's Law (nλ = 2d sinθ), where 'd' represents the interplanar spacing of the crystal lattice. intertek.com Analysis of peak positions allows for the identification of the crystalline phases present in a composite. Furthermore, changes in the d-spacing, particularly for layered fillers like nanoclays, can indicate the degree of intercalation or exfoliation of the filler within the polymer matrix, providing insight into the quality of dispersion. mdpi.com

Detailed Research Findings

While specific XRD studies on polymers derived exclusively from this compound are not extensively documented in publicly available literature, the principles of polymer XRD analysis allow for a detailed projection of expected findings. Research on analogous epoxy-functionalized polymers, such as poly(glycidyl methacrylate), often reveals a predominantly amorphous structure, attributed to the atactic nature of the polymer chains formed during free-radical polymerization. researchgate.net

For a hypothetical semi-crystalline polymer based on this compound, XRD analysis would be expected to reveal information as detailed in the following table.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Crystalline Plane (hkl) - Hypothetical | Interpretation |

|---|---|---|---|---|

| 15.5 | 5.71 | 60 | (110) | Primary crystalline peak, indicating a common inter-chain packing distance. |

| 18.0 | 4.92 | 100 | (200) | Most intense peak, often related to the main chain separation. |

| 20-30 | Broad Halo | Amorphous | Indicates the presence of a significant amorphous fraction in the polymer. | |

| 25.2 | 3.53 | 45 | (020) | Secondary crystalline peak, related to side-chain ordering. |

When such a polymer is used as a matrix for a composite material, for example, with the inclusion of a crystalline filler like titanium dioxide (TiO₂), the resulting XRD pattern would be a superposition of the patterns of the individual components.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Identification | Interpretation |

|---|---|---|---|---|

| 18.0 | 4.92 | 40 | Polymer | Main peak of the semi-crystalline polymer matrix. |

| 20-30 | Broad Halo | Polymer (Amorphous) | Amorphous halo from the polymer matrix. | |

| 25.3 | 3.52 | 100 | TiO₂ (Anatase) | Most intense peak of the TiO₂ filler, confirming its presence and crystalline phase. |

| 37.8 | 2.38 | 25 | TiO₂ (Anatase) | Characteristic peak of the anatase phase of TiO₂. |

| 48.0 | 1.89 | 35 | TiO₂ (Anatase) | Another characteristic peak of the anatase phase of TiO₂. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing high-purity methyl epoxycrotonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves epoxidation of methyl crotonate using peracids (e.g., mCPBA) under controlled temperatures (0–5°C) to minimize side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical. Validate purity using GC-MS for volatile impurities, H/C NMR for structural confirmation, and HPLC (>98% area normalization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Epoxy protons (δ 3.5–4.5 ppm as doublets) and carbonyl (δ 165–175 ppm in C). Compare with literature data for epoxy esters to confirm regiochemistry.

- IR : Epoxide ring vibrations (~1250 cm) and ester C=O stretch (~1720 cm).

- MS : Molecular ion peak (m/z 130–132 for this compound) and fragmentation patterns to rule out isomers .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Test degradation kinetics by:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (controlled chambers), and light exposure (UV/vis monitoring).

- Analytics : Track epoxide ring opening via H NMR (disappearance of epoxy protons) and quantify degradation products (e.g., diols) with HPLC. Use Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. What computational strategies are employed to elucidate the reaction mechanisms of this compound in ring-opening polymerizations?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for nucleophilic attacks (e.g., by amines or alcohols) on the epoxy ring. Calculate activation energies to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics.

- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants from C NMR monitoring) .

Q. How can contradictory data on the catalytic activity of Lewis acids in this compound reactions be resolved?

- Methodological Answer :

- Systematic Review : Compare studies for variables like catalyst loading (e.g., BF vs. ZnCl), solvent polarity, and moisture content.

- Control Experiments : Replicate conflicting studies under identical conditions, ensuring anhydrous setups via Karl Fischer titration.

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity across datasets .

05 文献检索Literature search for meta-analysis02:58

Q. What advanced techniques are used to study the stereochemical outcomes of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak IA) with polarimetric detection to resolve enantiomers.

- X-ray Crystallography : Confirm absolute configuration of crystalline derivatives (e.g., urea adducts).

- Kinetic Resolution : Monitor enantiomeric excess (ee) via H NMR with chiral shift reagents (e.g., Eu(hfc)) .

Data Analysis and Reproducibility

Q. How should researchers address variability in yield optimization studies for this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst ratio, solvent) and identify interactions.

- Statistical Analysis : Apply ANOVA to determine significant factors; report confidence intervals (95% CI) for yields.

- Replication : Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable independent validation .

Q. What methodologies ensure ethical and transparent reporting of negative results in this compound research?

- Methodological Answer :

- Pre-registration : Document hypotheses and protocols in open repositories (e.g., OSF) before experimentation.

- FAIR Data Principles : Publish datasets with metadata (e.g., reaction conditions, instrument calibration) in trusted repositories (e.g., Zenodo).

- Negative Result Sections : Dedicate manuscript sections to discuss failed experiments (e.g., unexpected hydrolysis) and their implications for mechanistic understanding .

Cross-Disciplinary Applications

Q. How can this compound be integrated into polymer networks for biomedical applications, and what characterization workflows are essential?

- Methodological Answer :

- Synthesis : Co-polymerize with PEG diacrylates via photoinitiation; monitor crosslinking via rheometry.

- Biocompatibility : Test cytotoxicity (ISO 10993-5) using fibroblast cell lines (e.g., NIH/3T3) and hemocompatibility assays.

- Degradation Profiling : Use GPC to track molecular weight changes in simulated physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.